Methyl 2-methyl-2-[(methylsulfanyl)carbonothioyl]nonanoate
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Overview
Description
Methyl 2-methyl-2-[(methylsulfanyl)carbonothioyl]nonanoate is an organic compound that belongs to the class of fatty acid methyl esters. These compounds are characterized by the presence of a fatty acid that is esterified with a methyl group. The structure of this compound includes a nonanoate backbone with a methylsulfanyl carbonothioyl group attached, making it a unique and interesting molecule for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-2-[(methylsulfanyl)carbonothioyl]nonanoate typically involves the esterification of the corresponding fatty acid with methanol in the presence of a catalyst. Common catalysts used in this process include sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-2-[(methylsulfanyl)carbonothioyl]nonanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonothioyl group to a thiol group.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-methyl-2-[(methylsulfanyl)carbonothioyl]nonanoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and surfactants.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-2-[(methylsulfanyl)carbonothioyl]nonanoate involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the presence of the methylsulfanyl group allows for interactions with thiol groups in proteins, leading to potential modifications and changes in protein function.
Comparison with Similar Compounds
Similar Compounds
Methyl nonanoate: A simpler ester without the methylsulfanyl carbonothioyl group.
Methyl 2-methylsulfanylbenzoate: Contains a similar methylsulfanyl group but with a different backbone.
Methyl 2-methylsulfinylbenzoate: An oxidized derivative with a sulfinyl group.
Uniqueness
Methyl 2-methyl-2-[(methylsulfanyl)carbonothioyl]nonanoate is unique due to the presence of both the methylsulfanyl and carbonothioyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications and industrial processes.
Properties
CAS No. |
62672-88-2 |
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Molecular Formula |
C13H24O2S2 |
Molecular Weight |
276.5 g/mol |
IUPAC Name |
methyl 2-methyl-2-methylsulfanylcarbothioylnonanoate |
InChI |
InChI=1S/C13H24O2S2/c1-5-6-7-8-9-10-13(2,11(14)15-3)12(16)17-4/h5-10H2,1-4H3 |
InChI Key |
HIJWRNWBYQEKTI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C)(C(=O)OC)C(=S)SC |
Origin of Product |
United States |
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